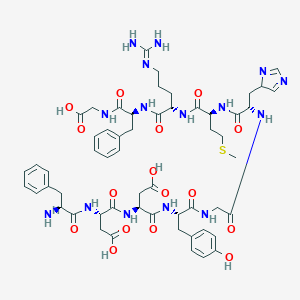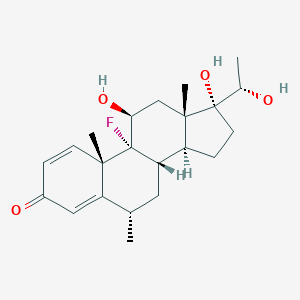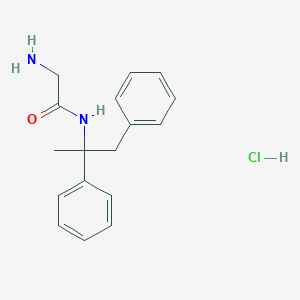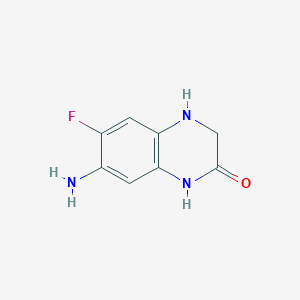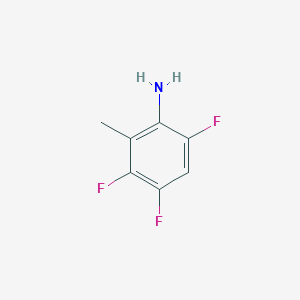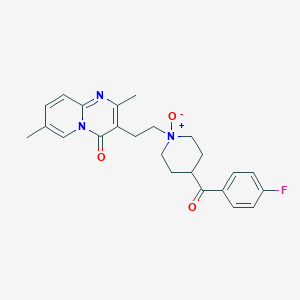
Sinomedol N-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sinomedol N-oxide is a chemical compound that has been studied extensively for its potential applications in scientific research. It is a derivative of the well-known analgesic drug, acetaminophen, and has been found to exhibit a range of interesting biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Sinomedol N-oxide has been used in a variety of scientific research applications. It has been found to have antioxidant properties and has been used in studies investigating the role of oxidative stress in various disease states. Additionally, Sinomedol N-oxide has been studied for its potential use as an analgesic, as well as its ability to modulate the immune system.
Mecanismo De Acción
The exact mechanism of action of Sinomedol N-oxide is not fully understood. However, it is believed to work by inhibiting the production of reactive oxygen species (ROS) in cells. This, in turn, reduces oxidative stress and inflammation, which may contribute to its analgesic and immunomodulatory effects.
Efectos Bioquímicos Y Fisiológicos
Sinomedol N-oxide has been found to have a range of interesting biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, as well as modulate the immune system. Additionally, Sinomedol N-oxide has been found to have analgesic properties, making it a potential candidate for the treatment of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Sinomedol N-oxide in lab experiments is its high yield and cost-effectiveness. Additionally, its antioxidant and immunomodulatory properties make it a useful tool for investigating the role of oxidative stress and inflammation in disease states. However, one limitation of using Sinomedol N-oxide is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on Sinomedol N-oxide. One area of interest is its potential use as an analgesic, as well as its ability to modulate the immune system. Additionally, further studies are needed to fully understand the mechanism of action of Sinomedol N-oxide and its role in reducing oxidative stress and inflammation. Finally, there is a need for more studies investigating the safety and toxicity of Sinomedol N-oxide, particularly in humans.
In conclusion, Sinomedol N-oxide is a promising compound that has the potential to be used in a variety of scientific research applications. Its antioxidant and immunomodulatory properties make it a useful tool for investigating the role of oxidative stress and inflammation in disease states. While there are still many unanswered questions about its mechanism of action and safety, the future looks bright for this intriguing compound.
Métodos De Síntesis
The synthesis of Sinomedol N-oxide involves the oxidation of Sinomedol with hydrogen peroxide in the presence of a catalyst. The resulting compound is then purified using a series of chromatographic techniques. The yield of this synthesis method is typically high, making it a cost-effective way to produce Sinomedol N-oxide in large quantities.
Propiedades
Número CAS |
118435-02-2 |
|---|---|
Nombre del producto |
Sinomedol N-oxide |
Fórmula molecular |
C24H26FN3O3 |
Peso molecular |
423.5 g/mol |
Nombre IUPAC |
3-[2-[4-(4-fluorobenzoyl)-1-oxidopiperidin-1-ium-1-yl]ethyl]-2,7-dimethylpyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C24H26FN3O3/c1-16-3-8-22-26-17(2)21(24(30)27(22)15-16)11-14-28(31)12-9-19(10-13-28)23(29)18-4-6-20(25)7-5-18/h3-8,15,19H,9-14H2,1-2H3 |
Clave InChI |
PFYDQUZGBBIYED-UHFFFAOYSA-N |
SMILES |
CC1=CN2C(=NC(=C(C2=O)CC[N+]3(CCC(CC3)C(=O)C4=CC=C(C=C4)F)[O-])C)C=C1 |
SMILES canónico |
CC1=CN2C(=NC(=C(C2=O)CC[N+]3(CCC(CC3)C(=O)C4=CC=C(C=C4)F)[O-])C)C=C1 |
Otros números CAS |
118435-02-2 |
Sinónimos |
sinomedol N-oxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2R,3R,4R,5R)-2-(6-Aminopurin-9-yl)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-3-yl] 4-methylbenzenesulfonate](/img/structure/B55341.png)
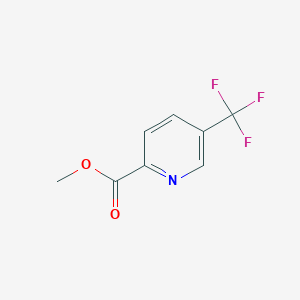
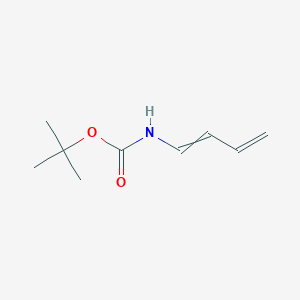
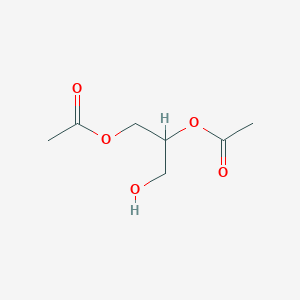
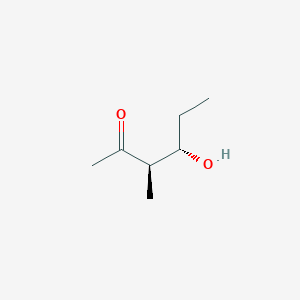
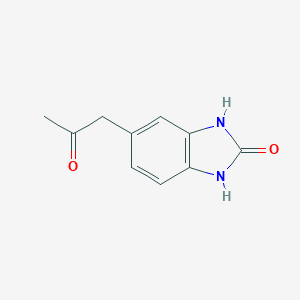
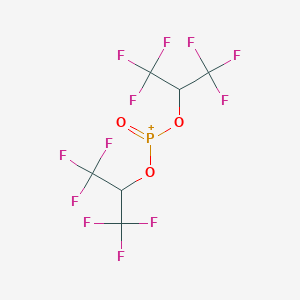
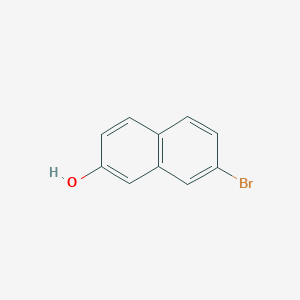
![2-[3-Cyano-4-[4-(dibutylamino)phenyl]-5-oxopyrrol-2-ylidene]propanedinitrile](/img/structure/B55356.png)
